N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with ethyl, methyl, and benzyl groups at positions 1, 3, and 6, respectively. The 5-position contains a sulfanyl group linked to an acetamide moiety, which is further substituted with a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-6-31-24-23(19(5)29-31)28-26(30(25(24)33)14-20-10-7-16(2)8-11-20)34-15-22(32)27-21-12-9-17(3)18(4)13-21/h7-13H,6,14-15H2,1-5H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDVJTZYZPSFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-Ethyl-2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide ()
This analog shares the pyrazolo[4,3-d]pyrimidine core and sulfanyl-acetamide side chain but differs in substituents:
- Phenyl substituents : The target compound has a 3,4-dimethylphenyl group, whereas this analog uses a 3-methylphenyl group. This difference may alter steric bulk and lipophilicity, impacting membrane permeability or target binding.
- Ethyl vs.
Key Data :
Fluorinated Pyrazolo[3,4-d]pyrimidine Derivatives ()
Example 83 in describes a compound with a pyrazolo[3,4-d]pyrimidine core substituted with fluorophenyl and chromen-4-one groups.
- Physicochemical properties: Melting point: 302–304°C (higher than analogs in ), suggesting crystalline stability . Mass: 571.2 (M⁺+1), indicating a larger molecular weight due to the chromenone group.
Pyrazolo[3,4-b]pyridine Analogs ()
The compound 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide () shares an acetamide side chain but features a pyrazolo[3,4-b]pyridine core.
- Core structure impact: The pyridine ring (vs.
- Substituent effects :
Dihydropyrimidine Derivatives ()
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone () contains a dihydropyrimidine core with a sulfanylidene group.
- Key differences : The saturated dihydropyrimidine ring lacks aromaticity, reducing planarity and π-π interactions.
- Biological relevance : Sulfur atoms in both compounds may mediate thiol-disulfide interactions in enzymatic targets .
Structural and Pharmacokinetic Comparisons
Structural Similarity Analysis ()
- Tanimoto coefficient analysis : Compounds with ≥0.5 similarity (via Morgan fingerprints) are grouped into chemotype clusters. The target compound’s pyrazolo-pyrimidine core and sulfanyl-acetamide side chain likely place it in a cluster with and analogs .
- Scaffold comparison : Murcko scaffold analysis () would classify the target compound under pyrazolo-pyrimidines, distinct from pyrazolo-pyridines or dihydropyrimidines.
Pharmacokinetic Predictions
- Metabolic stability : Ethyl and methyl groups () may slow oxidative metabolism compared to halogenated derivatives ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
